methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate
Description
Properties
CAS No. |
2282734-17-0 |
|---|---|
Molecular Formula |
C11H7F3O3 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H7F3O3/c1-16-10(15)8-6-4-2-3-5-7(6)17-9(8)11(12,13)14/h2-5H,1H3 |
InChI Key |
NLHXCBWQCWAQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=CC=CC=C21)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Lactonization Strategies
The Friedel-Crafts alkylation-lactonization domino reaction has been adapted to construct benzofuran cores with trifluoromethyl substituents. For instance, TiCl₄-catalyzed reactions between polyphenols and trifluoromethyl pyruvate derivatives enable the formation of 3-hydroxybenzofuran-2-one intermediates . While these methods primarily yield hydroxylated lactones, modifications using methyl esters instead of hydroxyl groups could provide access to the target compound. For example, substituting ketomalonate 7 with methyl 3-oxo-3-(trifluoromethyl)propanoate in the presence of TiCl₄ may facilitate cyclization to form the benzofuran ring while retaining the ester and trifluoromethyl groups .
Copper-Catalyzed Cyclization of o-Hydroxyaldehydes
Copper-mediated coupling reactions offer a versatile route to benzofuran derivatives. A notable approach involves the reaction of o-hydroxyaldehydes 15 with alkynes 16 in the presence of CuI and deep eutectic solvents (e.g., choline chloride-ethylene glycol) . This method achieves yields of 70–91% for electron-rich substrates. Adapting this protocol, o-hydroxyaldehyde precursors bearing pre-installed trifluoromethyl and ester groups could undergo cyclization to yield the target compound. For instance, treating methyl 2-formyl-3-(trifluoromethyl)phenyl carbonate with terminal alkynes under Cu catalysis may directly furnish the benzofuran scaffold .
Radical-Mediated Synthesis Using Trichloroisocyanuric Acid (TCT)
A TCT-mediated radical process utilizing dimethyl sulfoxide (DMSO) as a dual synthon has been developed for benzofuran-3(2H)-ones . This method constructs the benzofuran core via a water-controlled mechanism, enabling the formation of quaternary carbon centers. By replacing the DMSO-derived methyl groups with a trifluoromethyl moiety and introducing a methyl ester at the 3-position, this strategy could be tailored to synthesize the target compound. For example, reacting 2-(trifluoromethyl)phenol with methyl propiolate in the presence of TCT and DMSO may yield methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate through radical cyclization .
Catalyst-Free Cyclization of o-Alkynylphenols
Catalyst-free methods provide eco-friendly alternatives for benzofuran synthesis. For example, o-alkynylphenols 106 react with sulfur ylides 107 in acetonitrile to form tricyclic benzofurans . Adapting this protocol, methyl 2-ethynyl-3-(trifluoromethyl)phenyl carbonate could undergo cyclization without catalysts, leveraging the inherent reactivity of the alkyne and ester groups. This approach avoids metal contamination and simplifies purification, though yields may vary depending on substituent electronic effects .
Functionalization of Preformed Benzofuran Cores
Post-cyclization functionalization offers a modular route to the target compound. For instance, 1-(benzofuran-2-yl)-2,2,2-trifluoroethan-1-one 2i has been synthesized via coupling of N-methoxy-N-methylbenzofuran-2-carboxamide with Grignard reagents . Subsequent oxidation of the ketone to a carboxylic acid followed by esterification with methanol could yield the desired methyl ester. This two-step strategy ensures precise control over substituent placement but requires optimization of oxidation and esterification conditions .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis of the Carboxylate Ester
The ester group undergoes hydrolysis to form a carboxylic acid. Under basic conditions (e.g., NaOH in a THF/MeOH/H₂O mixture), the methyl ester is cleaved, yielding 2-(trifluoromethyl)-1-benzofuran-3-carboxylic acid . This reaction is critical for converting the ester into a more reactive acid, which can participate in subsequent couplings or derivatizations.
Reduction of the Benzofuran Ring
The benzofuran ring can be reduced to a dihydrobenzofuran using magnesium and ammonium chloride in THF/MeOH. This reaction converts the aromatic system into a partially saturated trans-2-(trifluoromethyl)-2,3-dihydrobenzofuran-3-carboxylate , altering its electronic properties and reactivity .
Trifluoromethylation Reactions
The trifluoromethyl group’s stability and electron-withdrawing nature influence the compound’s reactivity. While the CF₃ group is generally inert, its presence can direct electrophilic substitution reactions. For example, hypervalent iodine reagents (e.g., [H₂H₂][BArF₂₄]) enable electrophilic trifluoromethylation, potentially modifying adjacent positions on the benzofuran ring .
Substitution Reactions on the Benzofuran Ring
The benzofuran core undergoes substitution reactions, influenced by directing effects of substituents. For instance:
-
Friedel–Crafts alkylation : Polyphenols can react with electrophilic partners (e.g., ketomalonate or trifluoromethyl pyruvate) under TiCl₄ catalysis, leading to substituted benzofurans .
-
Regioselective substitution : Transition-metal-free methods allow introduction of various R groups at specific positions, as demonstrated in related benzofuran derivatives .
Oxidation and Reduction of Functional Groups
-
Oxidation : The benzofuran ring can be oxidized to form hydroxybenzofurans (e.g., via tandem in situ reactions), though specific conditions depend on substituents .
-
Reduction : The carboxylate ester can be reduced to an alcohol using LiAlH₄ or NaBH₄, though this may require prior hydrolysis to the carboxylic acid .
Amide Coupling
After hydrolysis to the carboxylic acid, amide couplings can introduce bioactive moieties. For example, coupling with amines under standard conditions (e.g., EDC/HOBt) yields N-substituted amides .
Data Table: Key Reaction Pathways
Research Findings
-
Synthetic Versatility : The compound’s trifluoromethyl group enhances stability and lipophilicity, making it valuable for medicinal chemistry applications .
-
Biological Relevance : Related benzofuran derivatives exhibit anticancer activity, suggesting potential for modifying this compound to target specific pathways .
-
Mechanistic Insights : Reduction and hydrolysis pathways are well-characterized, enabling controlled transformations for structural diversity .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate has been explored for its bioactive properties . Benzofuran derivatives are known for their potential therapeutic effects, including:
- Anticancer Activity : Research indicates that benzofuran compounds exhibit strong anticancer properties. For instance, certain benzofuran derivatives have shown effectiveness against various cancer cell lines, including ovarian and breast cancer cells. In vitro studies have demonstrated that specific compounds derived from benzofuran can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy .
- Antiviral Properties : Some studies have highlighted the antiviral activity of benzofuran derivatives against viruses such as hepatitis C. Compounds similar to this compound have been investigated for their ability to inhibit viral replication, making them candidates for antiviral drug development .
Synthesis and Chemical Reactions
The compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, leading to the development of new derivatives with enhanced biological activities. The following applications are noteworthy:
- Synthesis of Novel Compounds : this compound can be utilized in the synthesis of other functionalized benzofuran derivatives. This includes reactions that introduce different substituents at various positions on the benzofuran ring, potentially leading to compounds with improved pharmacological profiles .
- Microwave-Assisted Synthesis : Recent advancements in synthetic methods have employed microwave-assisted techniques to enhance the efficiency and yield of reactions involving benzofuran derivatives, including this compound. This method reduces reaction times and improves product purity .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:
- Modifications and Derivatives : SAR studies focus on how variations in the trifluoromethyl group or other substituents affect the compound's potency and selectivity against specific biological targets. For example, altering the position or type of substituents on the benzofuran ring can lead to significant changes in anticancer activity or antiviral efficacy .
Case Studies
Several case studies illustrate the application of this compound:
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
To contextualize methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate, we compare its structural, synthetic, and analytical properties with related benzofuran derivatives.
Structural and Functional Group Comparisons
Key Compounds Analyzed:
This compound (Target Compound)
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Example 383, EP 4,374,877)
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester (Example in EP 4,374,877)
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (Acta Crystallogr. Sect. E)
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-Withdrawing Effects: The target compound’s -CF₃ group enhances its stability compared to the -SCH₃ group in the crystallographically characterized analog , which may exhibit lower metabolic resistance.
Analytical and Physicochemical Properties
Table 2: Analytical Data Comparison
Notes:
- The target compound’s ester group reduces polarity compared to carboxylic acid derivatives (e.g., ), likely resulting in shorter HPLC retention times.
- Higher molecular weights in patent compounds (e.g., m/z 775) correlate with increased retention times due to hydrophobicity from -CF₃ and spirocyclic systems .
Pharmacological and Industrial Relevance
- Bioactivity: Benzofurans with -CF₃ groups (e.g., the target compound) are explored for kinase inhibition or antimicrobial activity, whereas methylsulfanyl analogs (e.g., ) may exhibit different potency profiles due to reduced electron withdrawal .
- Patent Trends: Recent patents (e.g., EP 4,374,877) prioritize polyfluorinated spirocyclic derivatives for enhanced selectivity in drug discovery, suggesting that the target compound’s simplicity could be advantageous for early-stage optimization .
Biological Activity
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of the Compound
This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, allowing it to modulate target activities effectively. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).
- Antiproliferative Effects : In vitro studies indicate significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of this compound on several cancer cell lines. For example:
| Activity Type | IC50 Value | Target Cell Line |
|---|---|---|
| Antiproliferative | < 20 µM | HeLa (human cervix carcinoma) |
| Antiproliferative | 15 µM | A549 (non-small cell lung carcinoma) |
These results indicate that the compound exhibits comparable potency to established chemotherapeutic agents.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
| Activity Type | IC50 Value | Target Enzyme |
|---|---|---|
| Anti-inflammatory | 29.2 µM | 5-lipoxygenase (5-LOX) |
This activity suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key insights from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Increased potency against COX |
| Methoxy Group | Enhanced binding affinity |
| Trifluoromethyl Group | Improved metabolic stability |
These modifications can lead to compounds with enhanced therapeutic profiles.
Case Studies and Research Findings
- Anticancer Studies : A study investigated the effects of this compound on HeLa cells, revealing an IC50 value of less than 20 µM, indicating significant cytotoxicity comparable to conventional chemotherapeutics .
- Mechanistic Insights : Further research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
- Inflammation Models : In animal models of inflammation, this compound exhibited significant reductions in inflammatory markers, supporting its use as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for preparing methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate?
- Methodological Answer : The synthesis of benzofuran derivatives typically involves constructing the benzofuran core followed by functionalization. For trifluoromethyl-substituted analogs, a stepwise approach is recommended:
Core Formation : Use a cyclization reaction (e.g., via acid-catalyzed condensation of substituted phenols with β-keto esters).
Trifluoromethyl Introduction : Employ electrophilic trifluoromethylation agents (e.g., Togni’s reagent) or nucleophilic CF₃ sources under transition-metal catalysis.
Esterification : Finalize with esterification using methanol under acidic conditions (e.g., H₂SO₄ catalysis).
Key Validation : Monitor reaction progress via TLC and confirm purity using column chromatography (e.g., ethyl acetate/hexane eluent) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., trifluoromethyl at C2, ester at C3) through characteristic splitting patterns and coupling constants.
- X-ray Diffraction : Resolve intermolecular interactions (e.g., hydrogen bonding between carboxyl groups and adjacent moieties) to confirm planarity of the benzofuran core .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₁H₇F₃O₃) with <2 ppm error.
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of the CF₃ group activates the benzofuran core toward nucleophilic substitution but deactivates it toward electrophilic aromatic substitution.
- Experimental Design :
Perform Suzuki-Miyaura coupling using Pd catalysts to test reactivity at C3 (ester) vs. C2 (CF₃).
Compare yields with non-fluorinated analogs to quantify electronic effects.
Key Insight : CF₃ reduces electron density at C2, making it less reactive toward electrophiles but enhances stability of intermediates in metal-catalyzed reactions .
Q. What strategies resolve contradictions in environmental fate studies of benzofuran derivatives?
- Methodological Answer : Conflicting data on biodegradation or bioaccumulation may arise from variable experimental conditions.
- Standardized Protocol :
Use OECD 301F (Ready Biodegradability Test) under controlled pH/temperature.
Measure partition coefficients (log P) via shake-flask method to assess hydrophobicity.
Analyze abiotic transformations (hydrolysis, photolysis) using HPLC-MS under simulated environmental conditions (e.g., UV light, pH 5–9).
Reference Framework : Align with Project INCHEMBIOL’s multi-compartment approach to evaluate distribution in soil/water systems .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking and MD simulations:
Docking : Use AutoDock Vina to screen against enzymes (e.g., cytochrome P450) based on benzofuran’s planar structure and CF₃’s steric effects.
Binding Affinity : Compare ΔG values with known inhibitors to prioritize in vitro assays.
Validation : Cross-reference with crystallographic data from related benzofuran-protein complexes (e.g., antifungal targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
